N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine
CAS No.: 400757-10-0
Cat. No.: VC3042161
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400757-10-0 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-methyl-1-[1-(2-methylphenyl)pyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-5-3-4-6-12(10)15-9-11(7-13-2)8-14-15/h3-6,8-9,13H,7H2,1-2H3 |
| Standard InChI Key | NYSWMNMPUQMRJS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C=C(C=N2)CNC |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(C=N2)CNC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine is a pyrazole derivative identified by CAS Registry Number 400757-10-0. The compound has a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol. This nitrogen-containing heterocyclic compound belongs to the broader class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in pharmaceutical development.
Structural Features and Nomenclature
The compound's IUPAC name is N-methyl-1-[1-(2-methylphenyl)pyrazol-4-yl]methanamine, which describes its key structural elements. The molecular structure consists of a central pyrazole ring with a 2-methylphenyl (o-tolyl) group attached at the N1 position and a methylaminomethyl group at the C4 position. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-methyl-1-[1-(2-methylphenyl)pyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-5-3-4-6-12(10)15-9-11(7-13-2)8-14-15 |
| Standard InChIKey | NYSWMNMPUQMRJS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C=C(C=N2)CNC |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(C=N2)CNC |
| PubChem Compound ID | 28063325 |
Physicochemical Properties
General Physical Properties
While specific physical property data for N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine is limited in the available literature, some properties can be inferred from its structural features and by comparison with related compounds. The compound likely exists as a solid at room temperature, given the typical physical state of similar pyrazole derivatives.
Solubility and Polarity
Based on its structure containing both hydrophobic (2-methylphenyl) and hydrophilic (amine) moieties, the compound is expected to have moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of the tertiary amine group suggests potential solubility in slightly acidic aqueous solutions as well.
Comparative Properties with Structural Analogs
Comparison with the related compound N-METHYL-1-(1-METHYL-1H-PYRAZOL-4-YL)METHANAMINE (CAS: 179873-43-9) provides insight into potential physical properties. This structural analog has reported:
Synthesis and Preparation Methods
Proposed Synthetic Pathway
A rational synthetic route to N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine might involve the following steps:
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Formation of the pyrazole core through the reaction of a suitable hydrazine derivative with a β-dicarbonyl compound
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Introduction of the 2-methylphenyl group at the N1 position of the pyrazole ring
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Functionalization of the C4 position with a formyl group through appropriate regioselective reactions
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Reductive amination of the formyl group with methylamine to obtain the final methylaminomethyl substituent
Purification Techniques
Purification of the final compound would likely involve standard techniques for organic synthesis, including:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Potentially preparative HPLC for high-purity requirements
These methods would help ensure the structural integrity and purity of the compound for subsequent research applications.
Structural Relationship to Other Pyrazole Derivatives
Comparison with Demethylated Analog
The compound 1-[1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHANAMINE (CAS: 400756-82-3) represents a close structural analog, differing only by the absence of the N-methyl group on the aminomethyl side chain . This primary amine derivative has a molecular formula of C11H13N3 and a molecular weight of 187.24 g/mol. The structural similarity suggests that both compounds might share similar physicochemical properties, though the N-methylated compound would likely display increased lipophilicity and decreased hydrogen-bonding capacity as a hydrogen donor.
Position Isomers and Their Significance
Related positional isomers include compounds where the pyrazole ring is attached to different positions on the phenyl ring, such as the para-substituted analog N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine . These positional variations can significantly affect the three-dimensional arrangement of the molecule, potentially leading to different biological activity profiles and binding affinities to target proteins.
Structure-Activity Relationship Considerations
The biological activity of N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine would be influenced by several structural features:
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The pyrazole ring, which can act as a hydrogen bond acceptor through its nitrogen atoms
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The 2-methylphenyl group, which introduces steric and electronic effects that may affect receptor binding
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The methylaminomethyl group, which can participate in hydrogen bonding as both donor and acceptor and may contribute to solubility and membrane permeability
These structural elements collectively determine the compound's pharmacokinetic and pharmacodynamic properties in biological systems.
Future Research Directions
Biological Activity Screening
Future research on N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine could focus on comprehensive screening for biological activities across various assay systems, including:
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Enzyme inhibition assays for key therapeutic targets
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Receptor binding studies to identify potential pharmacological targets
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Cell-based assays to assess effects on proliferation, apoptosis, and other cellular processes
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Antimicrobial screening against clinically relevant pathogens
Structural Optimization
The basic scaffold of N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine could serve as a starting point for structural optimization studies:
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Modification of the 2-methylphenyl group with various substituents to explore electronic and steric effects
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Alteration of the methylaminomethyl group to modify hydrogen bonding capabilities and solubility
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Introduction of additional functional groups to the pyrazole ring to enhance specific biological activities
Advanced Synthetic Methodologies
Development of improved synthetic routes could enhance accessibility to this compound and its derivatives:
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Application of green chemistry principles to develop more environmentally friendly synthesis methods
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Implementation of flow chemistry techniques for more efficient and scalable production
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Exploration of chemoenzymatic approaches for stereoselective synthesis of chiral derivatives
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